molecular formula C13H11N5O3S3 B2810181 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320543-81-3

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No.: B2810181
CAS No.: 2320543-81-3
M. Wt: 381.44
InChI Key: GQEDJMHJGPKSHK-UHFFFAOYSA-N
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Description

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a synthetically engineered hybrid compound designed for advanced research, merging distinct heterocyclic pharmacophores into a single scaffold. This molecule integrates a benzo[c][1,2,5]thiadiazole unit, a structural motif recognized for its exceptional optical properties and role in the development of fluorescent probes for bioimaging and sensing applications . The compound is further functionalized with a thiazole ring, a privileged structure in medicinal chemistry known to confer significant antimicrobial, anti-inflammatory, and anticancer activities by resisting a broad spectrum of pathogenic cells . The presence of a piperazin-2-one linker connects these two bioactive systems, offering a versatile platform for investigating multimodal mechanisms of action and structure-activity relationships. The strategic combination of these components makes this compound a valuable tool for researchers exploring new chemical entities in areas including molecular medicine and chemical biology . Its primary research value lies in its potential as a lead structure for the development of novel therapeutic agents and as a biochemical probe for studying disease mechanisms. This product is intended for research applications in a controlled laboratory setting and is strictly marked For Research Use Only.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDJMHJGPKSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiadiazole Moiety: This can be achieved by cyclization reactions involving ortho-diamines and sulfur sources under oxidative conditions.

    Sulfonylation: The benzothiadiazole intermediate is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Thiazole Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Piperazine Coupling: Finally, the thiazole derivative is coupled with piperazine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Sulfonyl Derivatives

  • 1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidine-2-carboxylic acid (CAS: 879405-88-6) Structural Differences: Replaces the piperazin-2-one ring with piperidine-2-carboxylic acid. Piperidine’s flexibility may alter binding kinetics compared to the rigid piperazin-2-one .

Piperazine/Thiazole Hybrids

  • Compound 5i (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Key Features: Contains a benzothiazole-piperazine backbone with triazole and ethanone linkers.

Thiadiazole vs. Oxadiazole Derivatives

  • DTCPB (): 7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile
  • DTCPBO () : Oxadiazole analog of DTCPB
    • Electronic Properties : Replacing thiadiazole with oxadiazole reduces electron-withdrawing effects, altering charge transport in materials science applications. For pharmaceuticals, this substitution may impact target binding or metabolic stability .

Physicochemical and Spectroscopic Properties

Property Target Compound 1-(Benzo[c]thiadiazol-4-ylsulfonyl)piperidine-2-carboxylic acid Compound 5i ()
Molecular Weight ~450–470 (estimated) 352.24 (as per HRMS) 593.17
Key Functional Groups Sulfonyl, thiadiazole, lactam Sulfonyl, carboxylic acid Benzothiazole, triazole
Solubility Moderate (polar sulfonyl) High (carboxylic acid) Low (bulky substituents)
Spectroscopic Data Not reported HRMS: [M+H]+ 352.2383 ¹H NMR: δ 8.20–7.20 (m)

Biological Activity

The compound 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS Number: 2320543-81-3) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N5O3SC_{13}H_{11}N_5O_3S with a molecular weight of approximately 381.5 g/mol. The structure features a piperazine core substituted with a benzo[c][1,2,5]thiadiazole moiety and a thiazole group, which are known to enhance pharmacological properties.

PropertyValue
Molecular FormulaC13H11N5O3S
Molecular Weight381.5 g/mol
CAS Number2320543-81-3
Melting PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole and thiazole rings, followed by the introduction of the piperazine moiety. Specific methodologies may vary, but recent studies have reported successful syntheses using conventional and microwave-assisted techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing similar scaffolds have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and cell cycle arrest:

  • Cell Lines Tested : MCF-7 and HepG2
  • IC50 Values : Compounds with similar structures reported IC50 values ranging from 2.32μg/mL2.32\,\mu g/mL to 10.10μg/mL10.10\,\mu g/mL depending on structural modifications.

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Studies on related thiadiazole derivatives have demonstrated their ability to delay seizure onset and reduce convulsion frequency in animal models:

  • Protection Rate : Some derivatives provided up to 80% protection at specific dosages (e.g., 0.4mg/kg0.4\,mg/kg) against induced seizures.

Antimicrobial Activity

Compounds containing the thiadiazole moiety have exhibited antimicrobial properties against various pathogens. The presence of electron-withdrawing groups in the structure appears to enhance this activity.

The biological activities of the compound are attributed to several mechanisms:

  • Apoptosis Induction : Increased Bax/Bcl-2 ratio leading to enhanced apoptotic signaling.
  • Cell Cycle Arrest : Significant alterations in cell cycle phases were observed upon treatment with related compounds.
  • Antioxidant Activity : Some derivatives displayed antioxidant properties that may contribute to their therapeutic efficacy.

Case Studies

Several case studies illustrate the effectiveness of this compound and its analogs:

  • Study A : Evaluated the anticancer activity against HepG2 cells with promising results indicating significant apoptosis induction.
    • Findings : The compound caused a marked increase in caspase activity indicative of apoptosis.
  • Study B : Investigated anticonvulsant effects in rodent models showing significant reductions in seizure frequency compared to control groups.
    • Results : The compound demonstrated a protective effect against chemically induced seizures.

Q & A

Q. Advanced

  • Catalyst Screening : Palladium complexes (e.g., Pd(OAc)₂) improve coupling efficiency in sulfonylation steps.
  • Microwave Assistance : Reduces reaction time (e.g., 6–9 hours → 1–2 hours) for cyclization steps.
  • Buffered Conditions : Sodium acetate in acetic acid minimizes side reactions during heterocycle formation .

How to design stability studies under physiological conditions?

Q. Advanced

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Stability : Use TGA to identify decomposition thresholds (e.g., >200°C indicates suitability for high-temperature formulations).
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

What computational methods predict binding interactions with biological targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina simulate binding to antimicrobial targets (e.g., bacterial gyrase).
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
  • ADMET Prediction : Software like SwissADME evaluates solubility, bioavailability, and toxicity risks .

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